3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol has several applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound prevents this process, thereby inhibiting the activation of fgfrs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various biological processes, including cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The inhibition of FGFRs by this compound results in significant biological effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of this compound to the active sites of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition is significant in the context of cancer research, as abnormal activation of FGFR signaling is associated with various types of tumors .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. This binding leads to the inhibition of receptor dimerization and autophosphorylation, which are essential steps in the activation of downstream signaling cascades . By preventing these processes, this compound effectively disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . It is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism can affect the compound’s bioavailability and efficacy, making it essential to consider these pathways in the development of therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which can impact its therapeutic effects. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in clinical settings .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target receptors and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action . The activity and function of this compound are closely linked to its subcellular distribution, making it a critical factor in its biochemical and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridin-5-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridin-5-ol: The non-brominated analog of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol.
5-bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound with bromine at a different position on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the hydroxyl group can form hydrogen bonds, affecting the compound’s interaction with biological targets .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBSFDUWWUMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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